molecular formula C18H17NO3 B2415463 N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide CAS No. 1788848-24-7

N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide

Cat. No.: B2415463
CAS No.: 1788848-24-7
M. Wt: 295.338
InChI Key: RMBXYSKYANIHOE-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide is an organic compound that features a furan ring, a methoxyethyl group, and a naphthamide moiety

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-21-17(16-10-5-11-22-16)12-19-18(20)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,17H,12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBXYSKYANIHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide typically involves the reaction of 2-furanmethanol with 2-bromoethyl methyl ether to form 2-(furan-2-yl)-2-methoxyethyl bromide. This intermediate is then reacted with 1-naphthamide in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Organic Synthesis : N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide serves as a building block for synthesizing more complex organic molecules. Its furan nucleus is particularly valuable in the development of new synthetic pathways.
  • Reactivity Studies : The compound can undergo various reactions, including oxidation and substitution, making it a versatile reagent in organic chemistry.

2. Biology

  • Antimicrobial Activity : Research indicates that compounds with furan rings exhibit antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains, suggesting potential use in developing new antibiotics.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, indicating its potential as an anti-inflammatory agent.

3. Medicine

  • Therapeutic Applications : The compound is under investigation for its potential therapeutic effects, including anticancer properties. The unique structural features may allow it to interact with specific molecular targets involved in cancer progression.
  • Drug Development : Its bioactive properties make it a candidate for drug formulation, particularly in the realm of medicinal chemistry where novel compounds are sought for treating resistant infections.

Data Tables

Field Application Findings
ChemistryIntermediate for organic synthesisUsed to create complex organic molecules
BiologyAntimicrobial activityEffective against multiple bacterial strains
MedicineTherapeutic effectsPotential anti-inflammatory and anticancer activities

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against clinically isolated drug-resistant bacteria. Results demonstrated significant inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics.

Case Study 2: Anti-inflammatory Research
In vitro studies assessed the anti-inflammatory properties of the compound by measuring its effect on cytokine production in human cell lines. The findings indicated a marked reduction in pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The furan ring and methoxyethyl group can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The naphthamide moiety can intercalate into DNA, disrupting its function and leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-hydroxyethyl)-1-naphthamide
  • N-(2-(furan-2-yl)-2-ethoxyethyl)-1-naphthamide
  • N-(2-(furan-2-yl)-2-methylthioethyl)-1-naphthamide

Uniqueness

N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide is unique due to the presence of the methoxyethyl group, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.

Biological Activity

N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a naphthalene backbone, a furan moiety, and a methoxyethyl side chain, which may confer distinct pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17NO3C_{18}H_{17}NO_3, with a molecular weight of approximately 295.338 g/mol. The structure can be summarized as follows:

Property Details
Molecular FormulaC18H17NO3C_{18}H_{17}NO_3
Molecular Weight295.338 g/mol
Functional GroupsCarboxamide, furan, methoxyethyl

The compound's unique features include the presence of both furan and naphthalene rings, which are known for their biological activities.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties. The exact mechanisms are still being explored, but it is believed that the furan moiety plays a crucial role in interacting with microbial targets.
  • Anti-inflammatory Activity : The compound has been investigated for its potential anti-inflammatory effects. Similar furan-based compounds have shown promise in modulating inflammatory pathways through inhibition of pro-inflammatory cytokines.
  • Antitumor Potential : Some studies indicate that derivatives of naphthalene and furan compounds may induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have been shown to arrest the cell cycle at specific phases, leading to increased apoptosis rates in various cancer cell lines .

Table: Summary of Biological Activities

Activity Type Potential Mechanisms References
AntimicrobialInteraction with microbial enzymes
Anti-inflammatoryInhibition of cytokine production
AntitumorInduction of apoptosis; cell cycle arrest

Case Study 1: Antitumor Activity

In a study examining the effects of related compounds on HepG2 liver cancer cells, it was found that certain derivatives could significantly inhibit cell growth by inducing apoptosis through S-phase arrest in the cell cycle. The IC50 values ranged from 6.92 to 8.99 μM, indicating potent activity against cancer cells .

Case Study 2: Anti-inflammatory Effects

Research on similar furan-based carboxamides has shown promising results in reducing inflammation in animal models. These studies suggest that such compounds can modulate inflammatory responses by targeting specific pathways involved in cytokine signaling.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The furan ring may interact with enzymes or receptors involved in inflammatory and apoptotic pathways.
  • The methoxyethyl group could enhance solubility and bioavailability, allowing for better interaction with biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide, and how can reaction conditions be tailored to improve yield?

  • Methodology : Base-catalyzed nucleophilic substitution is widely used for naphthalene carboxamide derivatives. For example, K₂CO₃ in DMF facilitates oxyanion formation from naphthol precursors, enabling efficient coupling with propargyl bromide or similar electrophiles. Reaction monitoring via TLC (e.g., n-hexane:ethyl acetate 9:1) ensures purity . Temperature control (room temperature) and solvent selection (polar aprotic solvents) are critical for minimizing side reactions.
  • Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of naphthol to alkylating agent) and reaction time (2–4 hours) can enhance yields above 80%. Post-reaction quenching with ice improves phase separation during extraction .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the naphthalene and furan rings. Aromatic proton signals in δ 7.0–8.5 ppm and methoxy groups at δ ~3.3 ppm are diagnostic. IR spectroscopy identifies carboxamide C=O stretches (~1650 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) resolves impurities, while GC-MS validates molecular weight via parent ion peaks. Purity >95% is achievable with silica gel column chromatography .

Q. What are the recommended protocols for acute toxicity screening in mammalian models?

  • Experimental Design : Follow OECD guidelines for oral or inhalation exposure routes. Dose ranges (10–1000 mg/kg) are administered to rodents, with mortality and systemic effects (respiratory, hepatic, renal) monitored over 14 days. Body weight tracking and histopathology align with inclusion criteria for systemic toxicity studies .
  • Data Collection : Hematological parameters (e.g., WBC, RBC counts) and organ weight ratios (liver-to-body weight) are prioritized. Supporting data from parenteral studies (e.g., intravenous) may clarify bioavailability .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo toxicological data be resolved for naphthalene carboxamides?

  • Analysis Framework : Cross-validate in vitro cytotoxicity (e.g., HepG2 cell IC₅₀) with in vivo findings using species-specific metabolic profiling. For instance, murine liver microsomes may metabolize the compound more rapidly than human models, explaining discrepancies in hepatotoxicity .
  • Case Study : If in vitro assays suggest nephrotoxicity but in vivo data do not, investigate protein binding in plasma or renal clearance mechanisms. Urinary metabolite profiling (LC-MS/MS) can identify detoxification pathways .

Q. What computational strategies predict the compound’s binding affinity to cytochrome P450 enzymes?

  • Molecular Docking : Use AutoDock Vina with crystal structures of CYP3A4 (PDB: 1TQN) to simulate ligand-enzyme interactions. The methoxyethyl-furan moiety may occupy hydrophobic pockets, while the naphthalene ring π-stacks with heme porphyrin .
  • MD Simulations : AMBER or GROMACS simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable docking. Free energy calculations (MM-PBSA) quantify affinity (ΔG < -7 kcal/mol suggests strong binding) .

Q. How can oxidative degradation pathways be mitigated during long-term stability studies?

  • Mechanistic Insight : Naphthalene carboxamides degrade via photooxidation or hydrolysis. Accelerated stability testing (40°C/75% RH) identifies degradation products (e.g., hydroxylated naphthalene). LC-HRMS pinpoints cleavage at the methoxyethyl group .
  • Mitigation : Lyophilization or storage under nitrogen atmosphere reduces oxidation. Excipients like ascorbic acid (0.1% w/v) in formulations act as radical scavengers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.